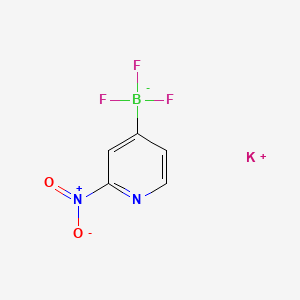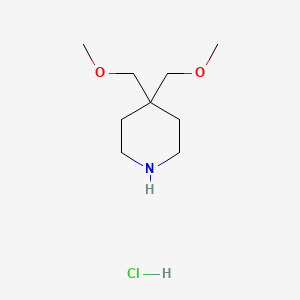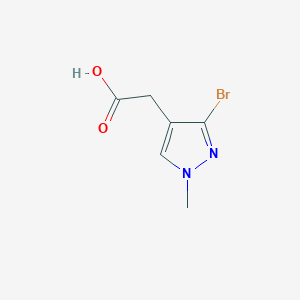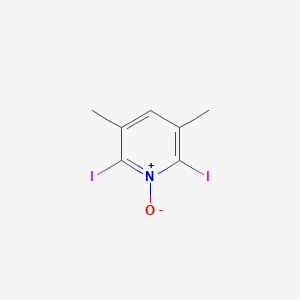
Potassium trifluoro(2-nitropyridin-4-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-nitropyridin-4-yl)borate is a specialized organoboron compound that has gained attention in the field of synthetic chemistry. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-nitropyridin-4-yl)borate typically involves the reaction of 2-nitropyridine with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity. The general reaction can be represented as follows: [ \text{2-nitropyridine} + \text{BF}_3 \cdot \text{OEt}_2 + \text{KOH} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-nitropyridin-4-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides can react with the trifluoroborate group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-nitropyridin-4-yl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-nitropyridin-4-yl)borate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include electrophilic organic groups that react with the nucleophilic trifluoroborate group.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(phenyl)borate
Uniqueness
Potassium trifluoro(2-nitropyridin-4-yl)borate is unique due to its nitro group, which provides additional reactivity and functionalization options compared to other trifluoroborates. This makes it particularly valuable in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C5H3BF3KN2O2 |
|---|---|
Peso molecular |
230.00 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-nitropyridin-4-yl)boranuide |
InChI |
InChI=1S/C5H3BF3N2O2.K/c7-6(8,9)4-1-2-10-5(3-4)11(12)13;/h1-3H;/q-1;+1 |
Clave InChI |
DVVAVCWIMIPVEY-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=NC=C1)[N+](=O)[O-])(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)


![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)

![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)
![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
amine dihydrochloride](/img/structure/B13469767.png)




